molecular formula C6H4IN3 B8814863 6-Iodo-1H-pyrazolo[4,3-b]pyridine

6-Iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8814863
M. Wt: 245.02 g/mol
InChI Key: CLVQRIAHPDIXPV-UHFFFAOYSA-N
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Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (25 mg), the title compound was isolated as a white solid (17 mg, 43%). MS (ES): M/Z [M+H]=516. 1H NMR: (400 MHz, CHLOROFORM-d): 1.94 (s, 3H), 4.85 (d, J=14.1 Hz, 1H), 5.03 (d, J=13.9 Hz, 1H), 7.33 (d, J=8.4 Hz, 2H), 7.88 (d, J=8.6 Hz, 2H), 8.01 (s, 1H), 8.39 (s, 1H), 8.46 (s, 1H) and 8.75 (d, J=1.6 Hz, 1H). 19F NMR (376 MHz, CHLOROFORM-d): −58.1 (s, 3F). 2-Amino-3-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (25 mg, 66%; MS (ES): M/Z [M+H]=328) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (35 mg; MS (ES): M/Z [M+H]=302). 1-(6-Iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 6-iodo-1H-pyrazolo[4,3-b]pyridine. 6-Iodo-1H-pyrazolo[4,3-b]pyridine was prepared as follows:
Name
1-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=[C:4]2[CH:3]=1.Cl[CH2:16]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[I:26][C:27]1[CH:28]=[C:29]2[NH:35][N:34]=[CH:33][C:30]2=[N:31][CH:32]=1>>[NH2:6][C:5]([CH3:16])([CH2:4][N:34]1[CH:33]=[C:30]2[N:31]=[CH:32][C:27]([I:26])=[CH:28][C:29]2=[N:35]1)[C:8]#[N:9].[I:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=[C:4]2[CH:3]=1.[I:1][C:2]1[CH:3]=[C:4]2[NH:10][N:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
1-(6-iodo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
35 mg
Type
reactant
Smiles
IC1=CC=2C(N=C1)=CN(N2)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C(=NC1)C=NN2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=CC(=C2)I)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 66%
Name
Type
product
Smiles
IC1=CC=2C(N=C1)=CN(N2)CC(C)=O
Name
Type
product
Smiles
IC=1C=C2C(=NC1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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